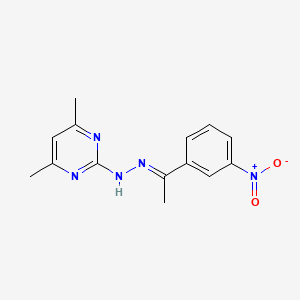![molecular formula C17H22N4O B5785659 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is complex and not fully understood. However, it is known to bind to a specific site on the 5-HT1A receptor, which triggers a series of downstream signaling events. These signaling events can lead to changes in neuronal activity and neurotransmitter release, which can ultimately affect behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. Some of the reported effects include changes in neurotransmitter release, alterations in neuronal activity, and modulation of the immune system. These effects can be both beneficial and detrimental, depending on the context in which they are studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors or signaling pathways. However, the compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use in some contexts.
Direcciones Futuras
There are many potential future directions for research involving 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine. Some possible areas of investigation include the development of new treatments for mood and anxiety disorders, the study of the immune system in neurological diseases, and the exploration of the molecular mechanisms underlying neurotransmitter receptor function. As more is learned about the biochemical and physiological effects of this compound, new research opportunities are likely to emerge.
Métodos De Síntesis
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then combined in a series of reactions to produce the final product. The synthesis of this compound is complex and time-consuming, but it has been successfully carried out by many research groups.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine has been used in a wide range of scientific research applications. One of the most common uses is in the study of neurotransmitter receptors in the brain. This compound has been shown to bind to a specific type of receptor, known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By studying the binding of this compound to the 5-HT1A receptor, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLCIFDRMMGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)


![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)
